molecular formula C23H23BrN2O5S B3736128 N~1~-(3-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~1~-(3-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B3736128
M. Wt: 519.4 g/mol
InChI Key: QOVPUYSKMPHBKQ-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazoline . Pyrazolines are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .


Synthesis Analysis

The compound was synthesized and characterized using NMR and HPLC . Protodeboronation of pinacol boronic esters utilizing a radical approach was reported, which could be a potential method for the synthesis of such compounds .


Chemical Reactions Analysis

The compound has been prepared and assayed biologically for AchE activity . It’s also worth noting that protodeboronation of pinacol boronic esters has been reported, which could be a potential reaction involving this compound .

Future Directions

The compound has shown potential biological activities, which suggests it could be further explored for its pharmacological applications . More research is needed to fully understand its properties and potential uses.

Properties

IUPAC Name

N-(3-bromophenyl)-2-(2,5-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN2O5S/c1-16-7-10-20(11-8-16)32(28,29)26(21-14-19(30-2)9-12-22(21)31-3)15-23(27)25-18-6-4-5-17(24)13-18/h4-14H,15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVPUYSKMPHBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)Br)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(3-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~1~-(3-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~1~-(3-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~1~-(3-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 5
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N~1~-(3-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 6
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N~1~-(3-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

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